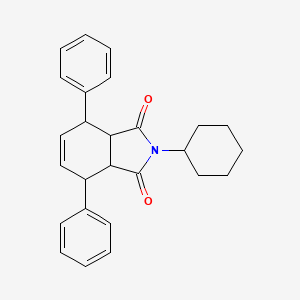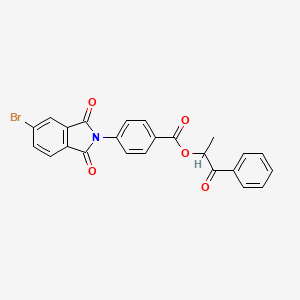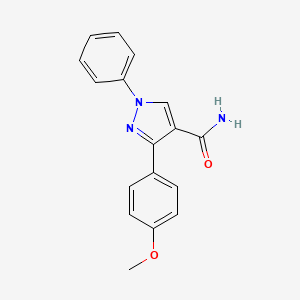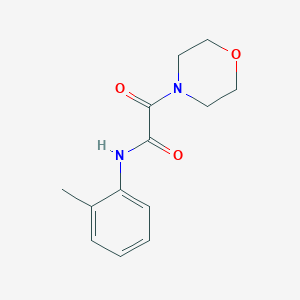![molecular formula C20H18N2O4 B3947720 methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3947720.png)
methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate
Übersicht
Beschreibung
Methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate is a chemical compound that has been extensively studied for its potential pharmaceutical applications. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate has been extensively studied for its potential pharmaceutical applications. This compound has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties, making it a promising candidate for the development of new drugs. In addition, this compound has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in inflammation, tumor growth, or microbial infection.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. This compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. In addition, this compound has also been shown to possess antitumor properties by inducing apoptosis in cancer cells. Furthermore, this compound has been shown to possess antimicrobial properties by inhibiting the growth of various bacterial and fungal strains.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, antitumor, and antimicrobial properties, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its relatively low yield and purity, which can make it difficult to obtain sufficient quantities of the compound for certain experiments.
Zukünftige Richtungen
There are several future directions for research on methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate. One possible direction is the development of new drugs based on this compound for the treatment of various diseases. Another possible direction is the investigation of the mechanism of action of this compound to better understand its biological effects. In addition, future research could also focus on improving the synthesis method for this compound to increase its yield and purity.
Eigenschaften
IUPAC Name |
methyl 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-26-20(23)13-7-5-12(6-8-13)19-16-4-2-3-15(16)17-11-14(22(24)25)9-10-18(17)21-19/h2-3,5-11,15-16,19,21H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXDIDQZNSBYDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-methoxyphenyl)-2-[2-(3-methylphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3947641.png)


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-[5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B3947664.png)



![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4-methyl-N-(3-methylphenyl)pentanamide](/img/structure/B3947686.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2,5-dimethoxybenzyl)piperazine](/img/structure/B3947695.png)
![N-{4-[(isobutylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B3947706.png)
![3-[({2-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B3947715.png)
![methyl 5-[(diisopropylamino)methyl]-2-furoate hydrochloride](/img/structure/B3947723.png)
![5-amino-2-(3-methoxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3947727.png)
